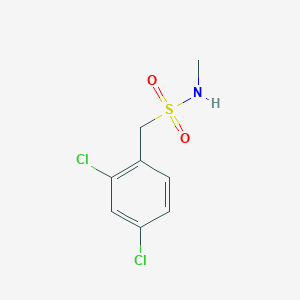

1-(2,4-dichlorophenyl)-N-methylmethanesulfonamide

Description

1-(2,4-Dichlorophenyl)-N-methylmethanesulfonamide is a sulfonamide derivative characterized by a 2,4-dichlorophenyl group attached to a methanesulfonamide backbone, with a methyl substituent on the nitrogen atom. The methyl group on the nitrogen likely enhances lipophilicity and modulates electronic properties compared to unsubstituted sulfonamides, influencing its biological and physicochemical behavior.

Properties

IUPAC Name |

1-(2,4-dichlorophenyl)-N-methylmethanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2NO2S/c1-11-14(12,13)5-6-2-3-7(9)4-8(6)10/h2-4,11H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVXJQYUHPLDWDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)CC1=C(C=C(C=C1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-dichlorophenyl)-N-methylmethanesulfonamide typically involves the reaction of 2,4-dichloroaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The general reaction scheme is as follows:

2,4-Dichloroaniline+Methanesulfonyl chloride→this compound

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of such reactors allows for precise control over reaction parameters, including temperature, pressure, and reactant flow rates.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dichlorophenyl)-N-methylmethanesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.

Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable base.

Major Products:

Oxidation: Sulfone derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-(2,4-Dichlorophenyl)-N-methylmethanesulfonamide has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,4-dichlorophenyl)-N-methylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonamide Derivatives

Dichlorophenyl-Containing Sulfonamides

1-((2-(2,4-Dichlorophenyl)-4-ethyl-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazole (Etaconazole)

- Structure : Incorporates a triazole ring and a 1,3-dioxolane group linked to the 2,4-dichlorophenyl moiety.

- Key Differences : The triazole and dioxolane groups introduce heterocyclic complexity, enhancing antifungal activity.

- Application : Used as a fungicide, indicating that the dichlorophenyl group contributes to pesticidal efficacy .

1-((2-(2,4-Dichlorophenyl)-4-propyl-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazole (Propiconazole)

- Structure : Similar to etaconazole but with a propyl substituent on the dioxolane ring.

- Key Differences : The longer alkyl chain (propyl vs. ethyl) may improve lipid membrane penetration, altering pharmacokinetics.

- Application : Broad-spectrum antifungal agent, demonstrating the role of alkyl chain length in bioactivity .

1-(2-Chlorophenyl)-N-(2,5-difluorophenyl)methanesulfonamide

- Structure : Features a 2-chlorophenyl group and a 2,5-difluorophenyl substituent on the sulfonamide nitrogen.

- Key Differences: Reduced chlorine substitution (mono- vs. di-chlorophenyl) and fluorine introduction alter electronic effects and binding affinity.

Nitrogen-Substituted Sulfonamides

1-(4-Chlorophenyl)-N-[2-(diethylamino)ethyl]methanesulfonamide

- Structure: Contains a 4-chlorophenyl group and a diethylaminoethyl substituent on the nitrogen.

- Application : Likely used in pharmacological contexts due to its amine functionality, contrasting with the methyl group in the target compound .

N-(2-Hydroxy-1,1-dimethylethyl)-4-methylbenzenesulfonamide

- Structure : Substituted with a hydroxyl and dimethyl group on the nitrogen-attached ethyl chain.

- Key Differences : The polar hydroxyl group enhances hydrogen-bonding capacity, improving aqueous solubility.

Antimicrobial Sulfonamide Derivatives

Sodium 2-{[1-(2,4-Dichlorophenyl)-meth-(Z)-ylidene]-amino}-ethanesulfonate (Compound IV)

- Structure : A Schiff base sulfonate with a 2,4-dichlorophenyl group.

- Key Differences : The Schiff base (imine) linkage and sulfonate group differ from the sulfonamide backbone.

- Antimicrobial Activity : Demonstrates MIC values of 0.125–0.320 mg/mL against Klebsiella pneumoniae and Staphylococcus aureus, highlighting the antimicrobial contribution of the dichlorophenyl moiety .

Structural and Functional Analysis Table

Biological Activity

1-(2,4-dichlorophenyl)-N-methylmethanesulfonamide is a compound of interest in pharmacological research due to its potential biological activity. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.

Chemical Structure and Properties

This compound features a dichlorophenyl group and a methanesulfonamide moiety, which contribute to its unique chemical reactivity and biological profile. The presence of chlorine atoms enhances its lipophilicity and may influence its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₀Cl₂N₁O₂S |

| Molecular Weight | 253.15 g/mol |

| Melting Point | 120-122 °C |

| Solubility | Soluble in DMSO |

The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecular targets, such as enzymes and receptors. Its sulfonamide group can form hydrogen bonds with active sites on proteins, potentially inhibiting enzymatic activity.

In Vitro Studies

Research has indicated that this compound exhibits notable inhibitory effects on various enzymes involved in metabolic pathways. For instance:

- Enzyme Inhibition : Studies have shown that it can inhibit carbonic anhydrase and other sulfonamide-sensitive enzymes, demonstrating IC50 values in the low micromolar range.

- Antimicrobial Activity : Preliminary investigations suggest potential antimicrobial properties against certain bacterial strains, although further studies are required to elucidate the exact mechanisms involved.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry explored the antimicrobial efficacy of various sulfonamides, including this compound. The compound was tested against Escherichia coli and Staphylococcus aureus, showing promising results with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Case Study 2: Enzyme Interaction

Another investigation focused on the interaction of this compound with carbonic anhydrase. The study utilized kinetic assays to determine the inhibition constant (Ki), revealing that the compound binds effectively to the enzyme's active site, thereby inhibiting its function. The results indicated a competitive inhibition mechanism .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Modifications to the dichlorophenyl or sulfonamide groups can significantly impact its potency and selectivity.

Table 2: SAR Insights

| Modification | Effect on Activity |

|---|---|

| Addition of Fluorine | Increased lipophilicity and potency |

| Alteration of Sulfonamide | Changes in binding affinity |

| Substitution on Phenyl | Variability in enzyme selectivity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.